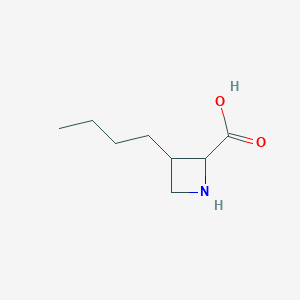

3-Butylazetidine-2-carboxylic acid

Description

Significance of Four-Membered Heterocycles in Organic Chemistry and Chemical Biology

Four-membered heterocyclic compounds, which contain a ring of three carbon atoms and one heteroatom, are of considerable interest in organic chemistry and chemical biology. Their significance stems from their inherent ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral angle. researchgate.netbritannica.com This strain energy, approximately 25.2 kcal mol⁻¹ for the azetidine (B1206935) ring, makes these molecules reactive intermediates and valuable building blocks in synthesis. researchgate.net Despite their reactivity, many four-membered heterocycles exhibit sufficient stability for practical applications. researchgate.netbritannica.com This unique combination of reactivity and stability allows them to participate in a variety of chemical transformations, leading to the construction of more complex molecular architectures. rsc.orgrsc.org In the context of chemical biology, the constrained conformations of four-membered rings can lead to specific and potent interactions with biological targets. rsc.orgresearchgate.net

Overview of Azetidine Ring Systems as Privileged Motifs

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has gained significant traction as a "privileged motif" in medicinal chemistry. chemrxiv.orgresearchgate.net This term describes a molecular scaffold that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. The rigid and three-dimensional nature of the azetidine ring can impart favorable properties to drug candidates, such as improved binding affinity, selectivity, and metabolic stability. researchgate.netresearchgate.net The presence of the nitrogen atom also provides a handle for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. rsc.org Consequently, the azetidine scaffold is found in a growing number of approved drugs and clinical candidates. chemrxiv.org

Specific Focus on Azetidine-2-carboxylic Acid and its Substituted Derivatives, including 3-Butylazetidine-2-carboxylic Acid

Within the broader class of azetidines, azetidine-2-carboxylic acid and its derivatives represent a particularly important subclass. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that has been found in nature and is known to be an antagonist of proline. rsc.orgresearchgate.net The carboxylic acid group provides a key functional handle for a variety of chemical transformations, including amide bond formation and esterification, making it a versatile building block for the synthesis of more complex molecules. smolecule.com

The introduction of substituents onto the azetidine ring allows for the exploration of chemical space and the modulation of biological activity. The focus of this article, This compound , is a prime example of such a substituted derivative. The butyl group at the 3-position introduces a lipophilic element, which can influence the molecule's interaction with biological membranes and protein binding pockets.

Research Scope and Objectives for this compound Investigations

The investigation of this compound encompasses several key research objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access this compound and its various stereoisomers. Understanding its fundamental chemical properties, including its reactivity and conformational preferences, is also crucial. Furthermore, a significant area of research is dedicated to exploring the potential applications of this compound as a building block in medicinal chemistry. This involves incorporating the scaffold into larger molecules and evaluating their biological activity against various disease targets. The unique structural features of this compound make it a compelling target for ongoing and future chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-butylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

GTOXIYGRIDEXTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNC1C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Butylazetidine 2 Carboxylic Acid

Reactivity Governed by Azetidine (B1206935) Ring Strainclockss.orgrsc.org

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of its reactivity, making it more susceptible to ring-opening reactions compared to its five-membered analogue, pyrrolidine (B122466), yet more stable and easier to handle than the highly reactive three-membered aziridine (B145994) ring. rsc.org This intermediate reactivity allows for controlled chemical manipulations that can be triggered under specific conditions. rsc.org

σ-N–C Bond Cleavage Reactions

The inherent strain in the azetidine ring facilitates the cleavage of the σ-N–C bonds under certain conditions. This reactivity is a key feature for the functionalization of the azetidine scaffold. While specific studies on 3-butylazetidine-2-carboxylic acid are limited, the principles of σ-N–C bond cleavage in substituted azetidines are well-established. For instance, N-acylazetidines can undergo reductive cleavage of the C-N σ bond, a reaction driven by the release of ring strain.

The regioselectivity of the cleavage is influenced by the substituents on the azetidine ring. In the case of 2-substituted azetidines, such as those with a carboxylate group, the cleavage of the C2-N bond can be favored due to the electronic effects of the substituent, which can stabilize intermediates formed during the reaction. magtech.com.cn

Ring-Opening Reactions

The strain within the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are a powerful tool for the synthesis of functionalized, linear amine derivatives. The regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the azetidine ring and the incoming nucleophile. magtech.com.cn

For azetidinium ions, which are activated forms of azetidines, nucleophilic attack can occur at either the C-2 or C-4 position. With azetidinium ions lacking a substituent at the C-4 position, nucleophilic opening generally occurs regioselectively at this position. researchgate.net However, for trisubstituted azetidinium ions, such as those that could be formed from this compound, the regioselectivity can be shifted to the C-2 position. researchgate.net The presence of a substituent at the 3-position, such as the butyl group, can influence the steric accessibility of the adjacent carbons, thereby affecting the site of nucleophilic attack.

Nucleophilic ring-opening of aziridine-2-carboxylates, a related strained ring system, has been extensively studied for the synthesis of α- and β-amino acids. clockss.org Similar principles apply to azetidines, where various nucleophiles, including carbon, nitrogen, and oxygen nucleophiles, can be employed to open the ring and introduce new functionalities. scispace.comresearchgate.net

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of this compound provides a versatile handle for a wide array of derivatization reactions. These transformations allow for the incorporation of the substituted azetidine scaffold into larger molecules, such as peptides and other biologically active compounds.

Amide Bond Formation, including Carbodiimide-Mediated Couplings

The formation of an amide bond is a fundamental transformation of carboxylic acids. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. libretexts.orgyoutube.com Therefore, coupling reagents are typically employed to activate the carboxylic acid.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the desired amide. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve the efficiency of the coupling and suppress side reactions. nih.gov The steric hindrance presented by the butyl group at the 3-position and the adjacent carboxylic acid at the 2-position may influence the reaction conditions required for efficient amide bond formation.

Table 1: Illustrative Examples of Amide Bond Formation with Azetidine-2-Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Reagents | Product | Reference |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DIPEA | Corresponding amide | nih.gov |

| N-benzhydryl-azetidine-2-carboxylic acid | - | Partial hydrogenation | N-benzhydryl-azetidine-2-carboxylic acid | bldpharm.com |

| Azetidine derivative | Amine | 1,1'-carbonyldiimidazole | (S)-N-Butylazetidine-2-carboxamide | clockss.org |

Esterification and Transesterification Reactions

Esterification of the carboxylic acid moiety is another common derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. magtech.com.cn Alternatively, esterification can be achieved by reacting the carboxylate salt with an alkyl halide. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed, often catalyzed by acids or bases. organic-chemistry.org Lipase-mediated stereoselective transesterification has been developed for aziridinecarboxylates, a technique that could potentially be applied to azetidine derivatives as well. clockss.org

Table 2: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol/Alkyl Halide | Catalyst/Conditions | Product Ester | Reference |

| Benzoic acid | n-Butanol | Acid catalyst | n-Butyl benzoate | researchgate.net |

| 3-Phenylpropanoic acid | Ethanol | Acid catalyst | Ethyl 3-phenylpropanoate | researchgate.net |

| Nonanoic acid | n-Octyl bromide | Electroreduction | n-Octyl nonanoate | researchgate.net |

Conversion to Acid Chlorides and Anhydrides

The carboxylic acid group can be converted to more reactive derivatives such as acid chlorides and anhydrides, which are versatile intermediates for further functionalization.

Acid Chlorides: Carboxylic acids can be converted to the corresponding acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acid chlorides are highly reactive and can be readily converted to amides, esters, and other derivatives. youtube.comkhanacademy.org

Anhydrides: Acid anhydrides can be formed from carboxylic acids through various methods. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, though this often requires high temperatures. A more common laboratory method involves the reaction of a carboxylic acid with an acid chloride. highfine.comresearchgate.net Mixed anhydrides, derived from two different carboxylic acids, can also be synthesized and are useful intermediates in peptide synthesis. highfine.comgoogle.comresearchgate.net The reaction of a carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base is a common method for generating mixed anhydrides. highfine.com

Table 3: Reagents for the Conversion of Carboxylic Acids to Acid Chlorides and Anhydrides

| Transformation | Reagent(s) | Product | Reference |

| Carboxylic acid to Acid chloride | Thionyl chloride (SOCl₂) | Acid chloride | libretexts.org |

| Carboxylic acid to Acid chloride | Oxalyl chloride ((COCl)₂) | Acid chloride | khanacademy.org |

| Carboxylic acid to Symmetric anhydride | Heat (dehydration) | Symmetric anhydride | highfine.com |

| Carboxylic acid + Acid chloride | Base | Mixed or Symmetric anhydride | highfine.comresearchgate.net |

| Carboxylic acid + Chloroformate | Base | Mixed anhydride | highfine.comresearchgate.net |

Nucleophilic Acyl Substitution Reactions

The carboxylic acid moiety of this compound is a prime site for nucleophilic acyl substitution reactions, enabling the synthesis of a diverse range of derivatives such as esters and amides. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by the attack of a nucleophile.

Commonly, the hydroxyl group of the carboxylic acid is converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) can transform the carboxylic acid into a more reactive acyl chloride. This intermediate readily reacts with various nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling the leaving group to yield the substituted product. acs.orgscribd.com

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, where the acid is reacted with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide.

Amide Formation: Amide derivatives can be synthesized by reacting the activated carboxylic acid (e.g., the acyl chloride) with a primary or secondary amine. Direct condensation with an amine is also possible but often requires high temperatures and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction under milder conditions. mdpi.com

The following table summarizes potential nucleophilic acyl substitution reactions of this compound:

| Reagent(s) | Product Type | General Reaction |

| R'-OH, H⁺ (cat.) | Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| 1. SOCl₂ 2. R'-OH | Ester | R-COOH → R-COCl → R-COOR' |

| 1. SOCl₂ 2. R'R''NH | Amide | R-COOH → R-COCl → R-CONR'R'' |

| R'R''NH, EDC, HOBt | Amide | R-COOH + R'R''NH → R-CONR'R'' |

| R represents the 3-butylazetidine-2-yl group. |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for α-amino acids, including azetidine-2-carboxylic acid derivatives. The reaction of N-substituted azetidine-2-carboxylic acids with lithium diisopropylamide (LDA) can lead to β-lactam formation through an oxidative decarboxylation of the resulting dicarbanion intermediate. smolecule.com Photochemical modifications of azetidine-2-carboxylic acids with alkenes can also lead to direct decarboxylative functionalization. researchgate.net

In some biological contexts, the substitution of proline with L-azetidine-2-carboxylic acid in peptides has been shown to lead to a high rate of uncoupled 2-oxoglutarate decarboxylation. scribd.com While specific studies on the decarboxylation of this compound are not prevalent, the general principles suggest that under appropriate thermal or chemical conditions, this compound could undergo decarboxylation to yield 3-butylazetidine.

Functionalization of the Butyl Side Chain

The butyl side chain offers another avenue for the chemical modification of this compound, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

Achieving regioselective functionalization of the butyl side chain requires careful consideration of the directing effects of the azetidine ring and the carboxylic acid group. The electron-withdrawing nature of the azetidine nitrogen and the carboxyl group can influence the reactivity of the C-H bonds along the butyl chain.

Radical halogenation could potentially introduce a halogen at various positions on the butyl chain, with a preference for the position that forms the most stable radical intermediate. Subsequent nucleophilic substitution of the halogen would then allow for the introduction of a variety of functional groups. The directing effect of the azetidine ring has been harnessed for the regioselective functionalization of arenes attached to it, suggesting its potential to influence reactions on the alkyl side chain as well. acs.orgrsc.orgresearchgate.net

When introducing a new stereocenter on the butyl side chain, the existing stereocenters at the C2 and C3 positions of the azetidine ring can exert stereochemical control, potentially leading to diastereoselective reactions. The strained four-membered ring can influence the approach of reagents, favoring the formation of one diastereomer over the other.

For instance, in the synthesis of penaresidins, which contain a substituted azetidine ring with a long alkyl side chain, the stereoselective construction of the trisubstituted azetidine ring is a crucial step. nii.ac.jp The stereoselectivity of reactions on side chains attached to the azetidine ring is often influenced by the conformation of the ring and the steric hindrance imposed by its substituents. chemrxiv.orguni-muenchen.de

Multi-Component Reactions Involving this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. Azetidine-2-carboxylic acid and its derivatives are valuable building blocks in such reactions. nih.gov

Ugi and Passerini Reactions: The Ugi and Passerini reactions are prominent examples of MCRs. In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. Azetidine-2-carboxylic acid can serve as the carboxylic acid component. acs.org Similarly, the Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. google.comgoogle.com

Derivatives of this compound, such as the corresponding aldehyde, could also participate in these reactions, leading to complex, polyfunctionalized azetidine structures in a single step. mdpi.comrsc.org The use of azetidine derivatives in MCRs provides a powerful tool for the rapid synthesis of libraries of novel compounds with potential biological activity. nii.ac.jp

Structural and Conformational Analysis of 3 Butylazetidine 2 Carboxylic Acid

Conformational Preferences of the Azetidine (B1206935) Ring

Comparison with Proline and other Cyclic Amino Acids

Azetidine-2-carboxylic acid is the smaller homologue of proline, a proteinogenic amino acid with a five-membered pyrrolidine (B122466) ring. nih.govresearchgate.net This difference in ring size leads to distinct conformational properties. While proline's five-membered ring exhibits a degree of flexibility, adopting various puckered conformations, the four-membered azetidine ring is more constrained. oup.comnih.gov Computational studies have shown that replacing the pyrrolidine ring of proline with an azetidine ring reduces conformational flexibility due to the quasi-planar geometry of the smaller ring. researchgate.netrsc.org

In comparison to proline, peptides containing azetidine-2-carboxylic acid are generally more flexible. nih.gov This increased flexibility arises from a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues. nih.gov However, the fundamental conformational preferences of azetidine-2-carboxylic acid and proline share similarities. nih.gov Like proline, azetidine-2-carboxylic acid can influence the backbone torsion angles of a peptide chain, though the specific angles and resulting structures can differ. oup.com For instance, the substitution of proline with azetidine-2-carboxylic acid can alter the direction of turns and cis-trans isomerization, thereby impacting protein structure and function. oup.com

Influence of Ring Strain on Conformation

The azetidine ring possesses significant ring strain, with an experimentally determined value of 25.2 kcal/mol. clockss.org This is substantially higher than the ring strain of pyrrolidine (5.8 kcal/mol) and approaches that of the highly strained three-membered aziridine (B145994) ring (26.7 kcal/mol). clockss.org This inherent strain plays a critical role in dictating the ring's conformation. To alleviate some of this strain, the azetidine ring adopts a puckered, non-planar conformation. vulcanchem.com The degree of puckering can be influenced by the nature and position of substituents on the ring. clockss.org The strain within the azetidine ring also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions. clockss.orgrsc.org

Impact of the Butyl Substituent on Azetidine Ring Conformation

The presence of a butyl group at the 3-position of the azetidine ring introduces additional steric and electronic factors that modulate the ring's conformation.

Steric Interactions and Rotational Barriers

The butyl group, with its multiple rotatable bonds, can adopt various conformations relative to the azetidine ring. These different arrangements lead to varying degrees of steric hindrance with the ring atoms and the carboxylic acid group at the 2-position. The rotation of the butyl group is not free and is governed by rotational barriers. nih.govacs.org These barriers arise from the energetic cost of eclipsing interactions between the atoms of the butyl chain and the azetidine ring.

Computational studies on cyclic cations with butyl substituents have shown that the rotational activation energy for the butyl group is typically in the range of 10-40 kJ/mol. nih.govacs.org The steric bulk of the butyl group can influence the puckering of the azetidine ring. In some cases, the rotation of the butyl group can even induce changes in the ring's conformation, a phenomenon observed in pyrrolidinium (B1226570) rings. nih.govacs.org The steric strain introduced by a bulky substituent like a tert-butyl group can be significant, potentially favoring an axial orientation in certain heterocyclic systems to minimize unfavorable interactions. rsc.org

Energetic Analysis of Preferred Conformations

These calculations reveal that conformers with lower calculated energy are generally more likely to be observed experimentally. nih.govacs.org However, the stability of a conformer is not solely determined by its energy; the height of the rotational barriers separating it from other conformers also plays a crucial role. nih.govacs.org A conformer residing in a deep energy well with high barriers to rotation will have a longer lifetime and be more readily detectable. The interplay of these energetic factors determines the equilibrium distribution of different conformations of 3-butylazetidine-2-carboxylic acid in a given environment.

Conformational Dynamics and Flexibility of this compound Derivatives

The conformational landscape of this compound is not static. The molecule is in a constant state of dynamic motion, with the azetidine ring undergoing puckering and the butyl group rotating. This flexibility is a key aspect of its chemical behavior.

The conformational dynamics of azetidine derivatives can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Broadened signals in the NMR spectrum can indicate the presence of conformational exchange processes occurring on the NMR timescale. mdpi.com The flexibility of azetidine-containing peptides is a consequence of the increased number of allowed conformational states for the azetidine residue compared to proline. nih.gov This entropic effect can influence the stability of ordered polypeptide structures. nih.gov The introduction of substituents, such as the butyl group, adds another layer of complexity to these dynamics, influencing the rates and pathways of conformational interconversion.

Interactive Data Table: Conformational Properties of Cyclic Amino Acids

| Property | Azetidine-2-carboxylic Acid | Proline |

| Ring Size | 4-membered | 5-membered |

| Ring Strain (kcal/mol) | 25.2 clockss.org | 5.8 clockss.org |

| Conformational Flexibility | More flexible in peptides nih.gov | Less flexible in peptides nih.gov |

| Ring Geometry | Quasi-planar, puckered researchgate.netvulcanchem.com | Puckered envelopes and twists |

Interactive Data Table: Energetic Parameters of Butyl Group Rotation

| Parameter | Value Range | Reference |

| Rotational Activation Energy (kJ/mol) | 10 - 40 | nih.govacs.org |

Computational Chemistry Approaches to Conformational Studies

Computational chemistry serves as a powerful tool for investigating the structural and energetic properties of molecules at the atomic level. For a molecule like this compound, which possesses a strained four-membered ring and multiple rotatable bonds, computational methods are indispensable for understanding its conformational landscape. These approaches allow for the characterization of stable conformers, the energetics of interconversion between them, and their dynamic behavior in various environments.

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics (MM) and quantum chemical (QC) calculations are fundamental to the static analysis of molecular conformations. They are employed to locate energy minima on the potential energy surface, each corresponding to a stable conformer of the molecule.

Molecular Mechanics (MM) utilizes classical physics and empirically derived parameters, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates. This method is computationally efficient and well-suited for scanning the vast conformational space of flexible molecules like this compound to identify a broad range of possible low-energy structures. The butyl chain's flexibility and the puckering of the azetidine ring can be systematically explored to generate a pool of candidate conformers.

Quantum Chemical (QC) Calculations , based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to optimize the geometries of the conformers initially identified by MM. nih.govmdpi.com These calculations yield precise information on bond lengths, bond angles, dihedral angles, and, crucially, the relative energies of the different conformers. The choice of the basis set and the functional (in DFT) is critical for obtaining reliable results that can be compared with experimental data. mdpi.commdpi.com For instance, DFT calculations using the B3LYP functional with a suitable basis set can provide robust geometries and energy rankings for the various orientations of the butyl and carboxylic acid groups relative to the azetidine ring. nih.gov

A typical computational workflow involves an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy refinement of the most stable conformers using quantum chemical methods. This combined approach balances computational cost with accuracy, providing a detailed picture of the preferred three-dimensional structures of this compound.

Table 1: Hypothetical Calculated Properties of (2S,3S)-3-Butylazetidine-2-carboxylic Acid Conformers

This table illustrates the type of data generated from quantum chemical calculations for different stable conformers of the molecule. The conformers are defined by the orientation of the butyl group relative to the plane of the azetidine ring. Energies are reported relative to the most stable conformer.

| Conformer ID | Butyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (C(ring)-C(ring)-C(butyl)-C(butyl)) | Carboxylic Acid H-Bonding |

| Conf-A | Equatorial-like (anti) | 0.00 | 178.5° | Intramolecular |

| Conf-B | Equatorial-like (gauche) | 0.65 | 65.2° | Intramolecular |

| Conf-C | Axial-like (anti) | 2.10 | 175.0° | Solvent-exposed |

| Conf-D | Axial-like (gauche) | 2.85 | -70.8° | Solvent-exposed |

Note: Data are hypothetical and for illustrative purposes only. Calculations would typically be performed using a method such as DFT at the B3LYP/6-311+G(2d,p) level of theory.

Molecular Dynamics Simulations

While MM and QC calculations describe static structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior and conformational dynamics of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves and changes shape over time in a simulated environment, such as in a solvent like water. rsc.org

An MD simulation begins with a starting structure, often one of the low-energy conformers identified by quantum chemical calculations. This structure is placed in a simulation box, typically filled with solvent molecules, and the system is allowed to evolve over a period ranging from nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's flexibility and its interactions with the surrounding environment. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The simulations can track the puckering of the azetidine ring and the rotation of the butyl side chain, identifying the most populated conformational states and the frequency of transitions between them. rsc.org

Solvent Interactions: The simulations explicitly model interactions between the molecule and the solvent. This is particularly important for the carboxylic acid and the ring nitrogen, which can form hydrogen bonds with water, influencing the molecule's preferred conformation and solubility. nih.gov

Structural Stability: By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of specific conformations can be assessed. The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible. researchgate.net

MD simulations bridge the gap between static computational models and the dynamic nature of molecules in solution, offering a more realistic understanding of the structural properties of this compound under physiological or experimental conditions.

Table 2: Illustrative Molecular Dynamics Simulation Data for Conformer-A in Water

This table presents example data that could be extracted from a 100-nanosecond MD simulation of the lowest energy conformer (Conf-A) of this compound.

| Simulation Metric | Value | Interpretation |

| Average RMSD (backbone) | 1.2 Å | The azetidine ring structure remains stable throughout the simulation. |

| Average RMSF (butyl chain) | 2.5 Å | The butyl side chain exhibits significant flexibility compared to the core ring structure. |

| Conformational Population | Conf-A: 75%, Conf-B: 20%, Other: 5% | The system predominantly samples the initial low-energy state but undergoes transitions to other conformers. |

| H-Bonds (Carboxyl-Water) | 2.8 (average number) | The carboxylic acid group is highly solvated and maintains consistent hydrogen bonding with water molecules. |

Note: Data are hypothetical and for illustrative purposes only. Actual simulations would provide detailed distributions and time series for each metric.

Applications in Chemical Biology and Medicinal Chemistry

3-Butylazetidine-2-carboxylic Acid as a Chiral Building Block

As a chiral molecule, this compound serves as a sophisticated component in the synthesis of stereochemically defined molecules. The fixed spatial arrangement of its substituent groups makes it a powerful tool for influencing the chirality of a target compound.

Utility in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. The enantiopure form of this compound is a valuable starting material or intermediate in such processes. Its inherent chirality can direct the formation of new stereocenters in a predictable manner, a process known as diastereoselective reaction. The rigid azetidine (B1206935) ring limits the conformational freedom of reactive intermediates, thereby enhancing the stereochemical control during a chemical transformation. While broad applications in asymmetric synthesis are still an emerging area of research, its primary utility is demonstrated in the synthesis of modified amino acids and peptides.

Synthesis of Enantiopure Compounds

The synthesis of enantiomerically pure compounds is crucial in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. Research has led to the successful synthesis of enantiopure (2S,3S)-3-butylazetidine-2-carboxylic acid, specifically as a nor-leucine-azetidine chimera.

One established method begins with an enantiopure precursor, (2S,3S)-1-(9-(9-phenylfluorenyl))-3-allyl-azetidine-2-carboxylic acid tert-butyl ester. The synthesis involves two key steps:

Removal of the PhF protecting group: The bulky 9-phenylfluorenyl (PhF) group on the nitrogen atom is removed.

Olefin Reduction: The allyl group at the 3-position is reduced via hydrogenation to yield the butyl side chain. nih.gov

This process, followed by the attachment of a suitable protecting group like Fmoc (Fluorenylmethyloxycarbonyl), yields the final enantiopure product, ready for use in further synthetic applications, particularly solid-phase peptide synthesis. nih.gov The table below outlines the key transformation in this synthesis.

| Starting Material | Key Transformation | Product |

| (2S,3S)-3-Allyl-Aze derivative | Hydrogenation of the allyl group | (2S,3S)-3-Butyl-Aze derivative (Nor-leucine-Aze chimera) nih.gov |

Integration into Complex Molecular Architectures

The defined stereochemistry and constrained nature of this compound make it an attractive component for integration into larger, complex molecules. Its primary documented use is in the construction of peptide-based molecules. By incorporating this amino acid analogue into a peptide sequence, chemists can create novel molecular architectures with tailored properties. These "amino acid-azetidine chimeras" are designed as tools to study the intricate relationship between a peptide's conformation and its biological activity. nih.gov The azetidine ring system forces the molecular backbone into a specific orientation, which can be pivotal for binding to biological targets like receptors or enzymes.

Role in Peptidomimetics Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability or enhanced biological activity. The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design.

Incorporation as a Non-Natural Amino Acid

This compound is utilized as a non-natural, or non-proteinogenic, amino acid. Specifically, the (2S,3S) isomer serves as a constrained analogue of nor-leucine, earning it the designation of a "nor-leucine-Aze chimera". nih.gov Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. Introducing unnatural amino acids like this azetidine derivative can render the resulting peptidomimetic resistant to enzymatic degradation, thereby prolonging its duration of action. The butyl side chain mimics the side chain of leucine (B10760876) or nor-leucine, allowing it to potentially interact with the same biological targets, while the azetidine ring provides the structural constraint.

Design of Conformationally Restricted Peptide Analogues

The flexibility of natural peptides often results in them adopting multiple conformations, not all of which are active. By incorporating rigid units like this compound, researchers can design peptide analogues with a restricted and predictable three-dimensional shape. nih.gov The four-membered azetidine ring significantly limits the rotational freedom around the peptide backbone bonds (phi and psi angles) compared to a natural amino acid like proline. umich.edu This conformational restriction helps to lock the peptide into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for its target. These orthogonally protected amino acid-azetidine chimeras are explicitly designed to serve as tools for probing how conformational changes influence a peptide's activity. nih.gov

Influence on Peptide Conformation and Stability

The incorporation of azetidine-2-carboxylic acid (Aze), the parent structure of this compound, as a substitute for proline can significantly alter the conformational properties and stability of peptides. nih.govnih.gov Theoretical studies and experimental observations have shown that replacing proline with its four-membered ring homologue, Aze, reduces the conformational flexibility of the ring system due to its quasi-planar geometry. rsc.org This inherent rigidity can be a valuable tool for medicinal chemists aiming to constrain peptide conformations.

The substitution can also influence the geometry of the peptide bond. The replacement of proline with azetidine-2-carboxylic acid has been shown to increase the propensity for a cis peptide bond configuration. biorxiv.org In studies of tetrapeptides, the introduction of a single azetidine residue into a sequence of three prolines was found to perturb the otherwise stable peptide conformation, resulting in a mixture of both cis and trans peptide bonds. umich.edu

The presence of a butyl group at the 3-position of the azetidine ring would be expected to introduce additional, specific steric effects. This alkyl substituent would further constrain the local conformation and could influence the cis/trans isomerization of the adjacent peptide bond, providing another layer of control over the peptide's three-dimensional structure.

Comparative Effects of Proline vs. Azetidine-2-Carboxylic Acid (Aze) in Peptides

| Property | Proline (Pro) | Azetidine-2-Carboxylic Acid (Aze) | Reference |

|---|---|---|---|

| Ring Size | Five-membered (Pyrrolidine) | Four-membered (Azetidine) | rsc.org |

| Ring Flexibility | More flexible ring pucker | Quasi-planar, reduced ring flexibility | rsc.org |

| Overall Peptide Flexibility | More constrained due to steric interactions | Generally more flexible due to reduced steric clash | nih.gov |

| Stability of Ordered Structures (e.g., Collagen Helix) | Favors stable, ordered conformations | Lessens the stability of ordered conformations | nih.govnih.gov |

| Peptide Bond Preference | Predominantly trans, but cis is accessible | Higher propensity towards cis configuration | biorxiv.org |

Bioisosteric Applications of the Carboxylic Acid Moiety

This bioisosteric replacement is a cornerstone of lead optimization in medicinal chemistry. scispace.com The goal is to select a surrogate that mimics the key physicochemical features of the carboxylic acid, such as its size, shape, acidity, and hydrogen-bonding patterns, which are crucial for target interaction. nih.govopenaccessjournals.com At the same time, the replacement can address issues like metabolic breakdown via acyl-glucuronidation, a common pathway for carboxylic acids that can sometimes lead to reactive metabolites. nih.govhyphadiscovery.com Beyond improving safety and pharmacokinetic profiles, this strategy can also be employed to enhance target selectivity or to generate novel chemical entities for intellectual property purposes. nih.govnih.gov The success of any specific replacement is highly dependent on the drug and its target, often necessitating the synthesis and evaluation of a panel of different isosteres to find the optimal group. nih.govnih.gov

Bioisosteres for carboxylic acids can be broadly categorized as either ionized or neutral, depending on whether they are charged at physiological pH. nih.govhyphadiscovery.com

Ionized Bioisosteres are acidic and exist predominantly in their anionic form at pH 7.4, thereby mimicking the charge of a deprotonated carboxylic acid. nih.gov These are often used when the negative charge is essential for binding to the target, for instance, through an ionic interaction with a positively charged amino acid residue. scispace.com Common examples include:

Tetrazoles : Perhaps the most widely used carboxylic acid isostere, 5-substituted 1H-tetrazoles have a pKa (~4.5–4.9) very similar to that of carboxylic acids. drughunter.com They are generally more lipophilic and are not susceptible to acyl glucuronidation, though they can be metabolized through other pathways. hyphadiscovery.comdrughunter.com

Acyl Sulfonamides : These groups are typically weaker acids (pKa ~9–10) than carboxylic acids. drughunter.com They can offer advantages such as increased metabolic stability and lipophilicity. nih.govdrughunter.com

Hydroxyisoxazoles (Isoxazolols) : This class of heterocycles also functions as an acidic, ionized bioisostere. nih.govhyphadiscovery.comcolab.ws

Neutral Bioisosteres are uncharged at physiological pH and represent an alternative strategy, particularly when seeking to improve properties like cell permeability or brain penetration. nih.govhyphadiscovery.com Instead of replicating the ionic interaction of a carboxylate, these groups are designed to mimic its hydrogen-bonding capabilities or to engage in other non-ionic interactions, such as cation-π interactions with arginine or lysine (B10760008) residues in the target's binding site. nih.govhyphadiscovery.com Examples include:

Boronic Acids : While they have a high pKa (~9), boronic acids have gained interest as neutral alternatives that can form unique, reversible covalent bonds with nucleophilic residues in a target protein. drughunter.com

Hydrogen-Bonding Groups : Various neutral functionalities can be designed based on structural biology data to replicate the hydrogen bond donor and acceptor pattern of a carboxylic acid. hyphadiscovery.com

Selected Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Category | Typical pKa | Key Characteristics | Reference |

|---|---|---|---|---|

| Tetrazole | Ionized | ~4.5 - 4.9 | Similar acidity to COOH; metabolically stable to acyl glucuronidation; more lipophilic. | hyphadiscovery.comdrughunter.com |

| Acyl Sulfonamide | Ionized | ~9 - 10 | Weaker acid; can improve metabolic stability and lipophilicity. | nih.govdrughunter.com |

| Hydroxyisoxazole | Ionized | Acidic | Mimics anionic carboxylate functionality. | nih.govhyphadiscovery.com |

| Boronic Acid | Neutral | ~9 | Largely neutral at physiological pH; can form reversible covalent bonds. | drughunter.com |

| Custom H-bonding Groups | Neutral | N/A | Designed to replicate H-bond patterns or engage in other non-ionic interactions (e.g., cation-π). | hyphadiscovery.com |

A primary driver for replacing a carboxylic acid group is to modulate a molecule's physicochemical properties to improve its drug-like characteristics, especially cell permeability. nih.govnih.gov Due to their polarity and tendency to be ionized at physiological pH, carboxylic acids often contribute to poor membrane permeability, limiting oral bioavailability and access to intracellular targets. nih.govchemrxiv.org

Bioisosteric replacement can directly impact permeability by altering a molecule's lipophilicity and its exposed polar surface area (EPSA). openaccessjournals.comnih.gov For instance, replacing a carboxylic acid with a more lipophilic group like a sulfonamide can enhance membrane permeability. drughunter.com Similarly, converting a carboxylic acid to a hydroxamic acid has been shown to increase cell permeability in certain cases. researchgate.net

However, the relationship is not always straightforward. The popular tetrazole bioisostere, while more lipophilic than a carboxylic acid, does not necessarily lead to improved permeability. drughunter.com This is attributed to the tetrazole anion's high desolvation energy, meaning it forms strong hydrogen bonds with water that must be broken for the molecule to enter a lipid membrane. drughunter.comnih.gov This effect can counteract any gains from increased lipophilicity. drughunter.com Therefore, the selection of a bioisostere must be carefully considered in the context of the entire molecule and its intended biological application. nih.gov

This compound as a Scaffold in Drug Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.gov Unlike target-focused synthesis, DOS explores broad regions of chemical space to identify novel probes for biological pathways or starting points for new drug development programs. nih.govfrontiersin.org The core principle of DOS involves using branching reaction pathways to convert a common substrate into a wide array of distinct molecular skeletons. nih.govscispace.com

The this compound framework is an excellent scaffold for DOS. Azetidine-based structures are recognized for their value in medicinal chemistry, and significant research has been dedicated to creating diverse libraries of fused, bridged, and spirocyclic azetidines. acs.orgresearchgate.netnih.gov The rigid, three-dimensional nature of the azetidine ring makes it an attractive core for building sp³-rich molecules, a characteristic often associated with successful clinical candidates. frontiersin.org

Specifically, chiral 2,3-disubstituted azetidine scaffolds, which are directly analogous to the this compound structure, have been successfully employed in a DOS approach to build a DNA-encoded library (DEL) of over 100,000 unique compounds. harvard.edu The this compound scaffold provides multiple points for diversification:

The Amine (N1) : Can be functionalized with a wide range of substituents.

The Carboxylic Acid (C2) : Can be converted to various amides, esters, or other functional groups.

The Butyl Group (C3) : While fixed in this specific compound, its presence contributes to the scaffold's stereochemical complexity and lipophilicity. In a broader DOS campaign, the length and nature of this alkyl chain could be varied.

By leveraging these functional handles, the this compound scaffold can be elaborated into a vast number of skeletally diverse molecules, making it a valuable building block for generating the high-quality, lead-like libraries needed to tackle challenging biological targets. acs.orgnih.gov

Design of Azetidine-Containing Small Molecules with Bioactivity

The design of bioactive small molecules frequently leverages the unique properties of the azetidine scaffold. enamine.net Azetidine-containing building blocks are valuable for creating libraries of compounds for screening, as they introduce three-dimensionality and novel chemical space. chemrxiv.orgbham.ac.uk A key strategy in medicinal chemistry involves the iterative design and synthesis of analogues to optimize potency and drug-like properties.

A notable example is the development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that has been challenging to target due to its lack of deep binding pockets. acs.org Researchers took a previously identified proline-based STAT3 inhibitor and created a new series of analogues based on an (R)-azetidine-2-carboxamide core. acs.org

Systematic modifications were made to the lead compound to enhance potency and physicochemical characteristics. acs.org One of the initial challenges was the low cellular activity of compounds containing a free carboxylate group. To address this, methyl esters were prepared, which, while showing lower cell-free inhibitory potency, highlighted the importance of the acid motif for STAT3 activity and pointed toward cell permeability issues. acs.org Further optimization led to analogues like 7g and 9k , which demonstrated sub-micromolar inhibitory potencies against STAT3 and high selectivity over other STAT proteins. acs.org Isothermal titration calorimetry confirmed a high-affinity binding to STAT3 for these compounds. acs.org This iterative approach demonstrates how the azetidine scaffold can be systematically decorated to produce potent and selective bioactive molecules. acs.org

Future Research Directions and Translational Potential

Advanced Spectroscopic and Computational Methods for Structural Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of 3-butylazetidine-2-carboxylic acid is crucial for predicting its interactions with biological targets and for designing new materials. Future research will benefit from the application of advanced spectroscopic techniques, such as high-resolution multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, to precisely determine its molecular geometry. jmchemsci.comijarsct.co.intandfonline.com Computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in elucidating the conformational preferences of the azetidine (B1206935) ring and the influence of the butyl substituent. frontiersin.orgscience.gov These computational studies can provide insights into the molecule's electronic properties, reactivity, and potential energy landscapes, which are difficult to obtain through experimental methods alone.

Expansion of Applications in Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, makes it a promising building block for supramolecular chemistry. science.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the azetidine nitrogen can also participate in hydrogen bonding. The butyl group can engage in hydrophobic interactions. Future research could explore the self-assembly of this compound into well-defined supramolecular architectures, such as hydrogels, nanotubes, or molecular cages. mdpi.com The incorporation of this compound into larger host-guest systems or metal-organic frameworks (MOFs) could lead to materials with tailored properties for applications in catalysis, sensing, and drug delivery.

Targeted Design of Derivatives for Specific Biological Targets

Azetidine-2-carboxylic acid and its derivatives have shown a wide range of biological activities, often acting as mimics of proline. wikipedia.orgbiorxiv.orgnih.gov The butyl substituent in this compound provides a lipophilic handle that can be strategically modified to enhance binding affinity and selectivity for specific biological targets. Future research will likely focus on the rational design and synthesis of derivatives of this compound to target enzymes and receptors implicated in various diseases. ontosight.aismolecule.com For example, modifications of the butyl chain or derivatization of the carboxylic acid and amine functionalities could lead to potent and selective inhibitors of proteases, kinases, or other enzymes where proline recognition is important. nih.govnih.gov Such targeted approaches could yield novel therapeutic agents for cancer, inflammatory disorders, and infectious diseases. mdpi.com

Integration into New Materials Science Applications

The unique properties of the azetidine ring, including its strained nature, can be harnessed in materials science. researchgate.net The incorporation of this compound into polymers could lead to materials with novel mechanical, thermal, and optical properties. For instance, polymers containing this azetidine derivative may exhibit enhanced rigidity or altered solubility profiles. The ring-opening polymerization of azetidines is a known method for producing polyamines, and the presence of the butyl and carboxylic acid groups on the monomer could allow for the synthesis of functional polymers with potential applications as coatings, adhesives, or biomedical materials. rsc.orgutwente.nl Furthermore, the development of azetidine-containing polymers has been explored for applications such as luminescent materials and fluorescent probes. lboro.ac.uknih.gov

Exploration of Additional Chemical Transformations for Enhanced Molecular Diversity

The chemical reactivity of the azetidine ring and its substituents offers numerous possibilities for creating a diverse library of molecules based on the this compound scaffold. Future research will undoubtedly explore a wider range of chemical transformations to further functionalize this compound. For example, reactions at the nitrogen atom, such as N-alkylation or N-arylation, can introduce additional diversity. scispace.com The carboxylic acid can be converted into a variety of other functional groups, including amides, esters, and alcohols, opening up further avenues for derivatization. thieme-connect.com The strained azetidine ring itself can undergo ring-opening reactions under specific conditions, providing access to linear amino acid derivatives with unique substitution patterns. rsc.org This exploration of new chemical space will be crucial for discovering novel compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-butylazetidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves ring-opening of azetidine derivatives followed by alkylation and carboxylation. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using palladium or nickel catalysts) can be employed. Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) is critical. Validate purity using -NMR, -NMR, and polarimetry .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) to confirm melting points and compare with literature. Solubility studies should use standardized solvents (e.g., DMSO, water, ethanol) under controlled temperatures. Cross-validate findings with multiple analytical techniques (e.g., LC-MS, FTIR) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at -20°C to prevent degradation. Toxicity data are limited, so adhere to the precautionary principle: conduct pilot experiments with minimal quantities and implement spill-response protocols. Refer to SDS guidelines for azetidine derivatives (e.g., acute toxicity mitigation) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets (e.g., proteases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., PDB entries). Validate predictions with in vitro enzyme inhibition assays (IC measurements) under physiologically relevant pH and temperature. Compare with structurally similar azetidine-carboxylic acids (e.g., 2-azetidinecarboxylic acid) to infer structure-activity relationships .

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer : Use hepatocyte or microsomal assays (human/rat) with LC-MS/MS quantification. Control for batch-to-b variability in enzyme activity via positive controls (e.g., verapamil for CYP3A4). Analyze degradation products with high-resolution mass spectrometry (HRMS) to identify metabolic hotspots. Cross-reference with in silico ADMET predictors (e.g., SwissADME) .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna, Vibrio fischeri) using OECD guidelines. For persistence, perform biodegradation studies (e.g., Modified Sturm Test) and measure half-lives in soil/water systems. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate bioaccumulation potential .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

- Methodological Answer : Stabilize solutions with antioxidants (e.g., 0.1% BHT) or pH buffering (e.g., phosphate buffer, pH 7.4). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-UV. Lyophilization with cryoprotectants (e.g., trehalose) may enhance shelf life .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting NMR spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Re-run NMR in deuterated solvents (DO, DMSO-d) with controlled temperature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with simulated spectra (e.g., ACD/Labs) to confirm assignments .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.